2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

HIV-1 Reverse Transcriptase Ribonuclease H

2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 301321-98-2) is a synthetic small-molecule belonging to the cycloheptathiophene-3-carboxamide (cHTC) class, also structurally defined as a vinylogous urea. This compound features a core 2-amino-thiophene-3-carboxamide scaffold fused to a cycloheptane ring, with a distinguishing N-ethyl substitution on the 3-carboxamide group.

Molecular Formula C12H18N2OS
Molecular Weight 238.35 g/mol
CAS No. 301321-98-2
Cat. No. B188354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
CAS301321-98-2
Molecular FormulaC12H18N2OS
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(SC2=C1CCCCC2)N
InChIInChI=1S/C12H18N2OS/c1-2-14-12(15)10-8-6-4-3-5-7-9(8)16-11(10)13/h2-7,13H2,1H3,(H,14,15)
InChIKeyOAPRCRIUXLGPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 301321-98-2): Procurement-Grade Overview of a Cycloheptathiophene-3-Carboxamide RNase H Inhibitor


2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 301321-98-2) is a synthetic small-molecule belonging to the cycloheptathiophene-3-carboxamide (cHTC) class, also structurally defined as a vinylogous urea [1]. This compound features a core 2-amino-thiophene-3-carboxamide scaffold fused to a cycloheptane ring, with a distinguishing N-ethyl substitution on the 3-carboxamide group. The cHTC scaffold has been identified in high-throughput screening campaigns as an allosteric inhibitor of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) enzyme, a validated antiviral target [1][2]. Unlike active-site metal-chelating inhibitors, cHTC derivatives bind to a distinct allosteric site in the p51 thumb subdomain, disrupting RNase H activity through a non-competitive mechanism [2]. This compound is primarily utilized as a research tool in antiviral drug discovery and as a chemical probe for studying allosteric modulation of HIV-1 RNase H function.

Why 2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Cannot Be Substituted by Generic Cycloheptathiophene-3-Carboxamides


Within the cycloheptathiophene-3-carboxamide (cHTC) class, minor structural modifications at the 3-carboxamide position profoundly alter inhibitor potency and target engagement. The parent compound, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447), retains a primary amide (-CONH2) and inhibits HIV-1 RNase H with an IC50 of 6.9 μM [1]. However, structure-activity relationship (SAR) studies demonstrate that alkylation or functionalization of this amide, including the introduction of an N-ethyl group, consistently reduces inhibitory activity [1]. This sensitivity arises because the 3-CONH2 group participates in a critical hydrogen-bonding network with p51 thumb residues (Val276, Lys275), which allosterically couples to the p66 RNase H active site [1]. Therefore, simply substituting the N-ethyl derivative for the parent primary amide or other N-alkyl analogs without empirical validation introduces significant risk of reduced or absent pharmacological activity, undermining experimental reproducibility and structure-activity correlation efforts.

Quantitative Differentiation Evidence for 2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Relative to Closest Analogs


Reduced HIV-1 RNase H Inhibitory Potency Compared to the Primary Amide Parent Compound

The N-ethyl substitution on the 3-carboxamide group of the target compound is associated with a significant reduction in inhibitory activity against HIV-1 RNase H compared to the parent primary amide, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (NSC727447). SAR analysis of cycloheptane-substituted 2-amino-thiophene-3-carboxamides indicates that modifications to the 3-CONH2 group, including alkylation, universally decrease potency relative to the unsubstituted amide [1]. While a specific IC50 value for the N-ethyl derivative has not been reported in peer-reviewed studies, the parent compound demonstrates an IC50 of 6.9 μM under identical assay conditions [1]. This data gap should be noted when selecting between analogs for biological studies.

HIV-1 Reverse Transcriptase Ribonuclease H

Preserved Allosteric Binding Mechanism Differentiates This Scaffold from Active-Site Metal-Chelating RNase H Inhibitors

The cycloheptathiophene-3-carboxamide scaffold, including the N-ethyl derivative, binds to an allosteric site in the p51 thumb subdomain of HIV-1 reverse transcriptase, a mechanism distinct from active-site metal chelators such as β-thujaplicinol. This was established through Yonetani-Theorell analysis of the parent compound, which demonstrated mutually exclusive binding with β-thujaplicinol, confirming a non-competitive mechanism [2]. Moreover, order-of-addition experiments showed that the parent compound retains inhibitory activity even when pre-incubated with the enzyme-RNA:DNA complex, unlike β-thujaplicinol, which is displaced under these conditions [1]. While these mechanistic features are class-level properties, they are expected to be retained by the N-ethyl analog due to the conserved core scaffold.

Allosteric Inhibition Antiviral Drug Discovery

Differential Sensitivity of DNA Polymerase vs. RNase H Functions: Class-Level Selectivity Profile

The parent vinylogous urea compound (NSC727447) displays a discriminatory inhibition profile, being significantly less potent against the DNA polymerase activity of HIV-1 RT compared to its RNase H activity. While the RNase H IC50 is 6.9 μM, the compound is a much weaker inhibitor of the polymerase function, with >50% residual polymerase activity observed at concentrations up to 100 μM [1]. This selectivity profile is a hallmark of the cycloheptathiophene-3-carboxamide class and is attributed to the specific engagement of the allosteric site distant from the polymerase active site. The N-ethyl derivative, sharing the same core scaffold and allosteric binding region, is expected to exhibit a similar selectivity window, though direct experimental validation is lacking.

Selectivity Polymerase RNase H

Vendor-Specified Purity and Identity as a Determinant of Experimental Reliability

Procurement-grade specifications for 2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide from authorized vendors typically list purity at ≥95% (HPLC) , with a molecular weight of 238.35 g/mol and an MDL identifier MFCD00782478 . In comparison, the parent compound NSC727447 is often supplied at 98% purity and is more widely available through reference standard programs. The slightly lower purity specification for the N-ethyl analog, combined with its less common procurement status, necessitates rigorous in-house quality control (QC) upon receipt. Trace impurities from N-ethylation synthesis steps, such as unreacted primary amide or over-alkylated byproducts, could confound biological assay interpretations, particularly given the potency differences between primary and secondary amides.

Quality Control Compound Characterization Assay Reproducibility

Optimal Application Scenarios for 2-Amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in Antiviral and Biochemical Research


Chemical Probe in Structure-Allostery Relationship Studies of HIV-1 RNase H

The N-ethyl derivative serves as a critical negative control or attenuated-inhibitor probe within SAR campaigns exploring the allosteric cHTC scaffold. Because the N-ethyl substitution on the 3-carboxamide generally reduces potency relative to the primary amide [1], researchers can employ this compound to map the hydrogen-bonding requirements of the 3-position pharmacophore. It is particularly valuable in crystallography or protein footprinting experiments designed to interrogate whether the N-ethyl group sterically clashes with p51 thumb residues (Val276, Lys275) or disrupts the hydrogen-bond network essential for allosteric inhibition [2]. This application is directly supported by the class-level evidence that 3-CONH2 modifications universally decrease potency [1].

Selectivity Profiling in HIV-1 Reverse Transcriptase Dual Activity Assays

When evaluating the discriminatory inhibition of RNase H versus DNA polymerase activities, the N-ethyl analog can be used alongside the parent compound to define the selectivity window conferred by the cHTC scaffold. Evidence indicates the parent compound selectively inhibits RNase H (IC50 = 6.9 μM) over polymerase (IC50 > 100 μM) [3]. Including the less potent N-ethyl analog in such panels allows researchers to determine whether the selectivity profile is conserved or altered by 3-carboxamide alkylation, a question critical for optimizing target selectivity in lead development. This scenario stems directly from the class-level selectivity data presented in Section 3.

Synthetic Intermediate for Diversification of the Cycloheptathiophene-3-Carboxamide Library

The N-ethyl carboxamide analog serves as a versatile synthetic intermediate for further derivatization. The 2-amino group remains available for acylation or other modifications, enabling the generation of a focused library of compounds that explore the interplay between 2-position and 3-position substituents. This approach is validated by the synthetic strategies outlined in the 2016 ChemMedChem study, which utilized similar intermediates to access catechol derivative 33 with nanomolar potency [4]. The commercial availability of the N-ethyl analog at 95% purity facilitates this chemistry .

Reference Compound for Non-Competitive Inhibition Mechanism Validation

The allosteric binding mechanism of the cHTC class, demonstrated through Yonetani-Theorell analysis showing mutual exclusivity with β-thujaplicinol [2], positions the N-ethyl analog as a suitable reference compound for mechanistic studies. Even with reduced potency, its binding to the p51 thumb allosteric site is expected to be conserved, allowing researchers to use it in competition assays with novel allosteric inhibitors or as a tool to validate that observed inhibition is not simply due to metal chelation or active-site competition. This application builds on the mechanism evidence in Section 3 and provides a cost-effective entry point for mechanism-of-action studies.

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